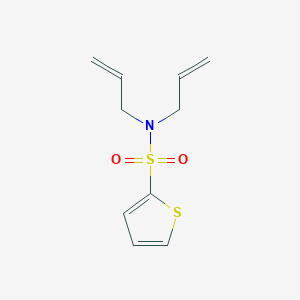![molecular formula C21H26FN3O2 B5436169 2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FPB or FPB-VPQ, and it belongs to the class of compounds known as piperazine derivatives.
Mecanismo De Acción
The exact mechanism of action of FPB-VPQ is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in cell signaling pathways. This leads to the disruption of the normal functioning of cancer cells and other disease-causing cells, ultimately resulting in their death.
Biochemical and Physiological Effects
FPB-VPQ has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative disorders, it has been shown to have neuroprotective effects and reduce inflammation. In addition, FPB-VPQ has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPB-VPQ is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, FPB-VPQ has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of FPB-VPQ is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on FPB-VPQ. One area of interest is the development of more effective formulations of FPB-VPQ that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of FPB-VPQ and its potential use in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of FPB-VPQ in humans.
Métodos De Síntesis
FPB-VPQ can be synthesized by reacting 4-fluorophenol with 4-(4-methyl-1-piperazinyl)benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with 2-bromo-N-(propan-2-yl)propanamide to produce FPB-VPQ. The synthesis method is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
FPB-VPQ has been extensively studied for its potential therapeutic applications. It has been shown to have significant activity against cancer cells, particularly those that are resistant to chemotherapy. FPB-VPQ has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPB-VPQ has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-16(27-20-9-5-18(22)6-10-20)21(26)23-15-17-3-7-19(8-4-17)25-13-11-24(2)12-14-25/h3-10,16H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIOILJIQAKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5436094.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5436124.png)
![3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)
![3-{2-[(2,2-dimethylpropyl)(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436128.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5436130.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436174.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5436180.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)
